N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
The compound “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of bicyclic compound containing nitrogen. The molecule also features a thiophen-3-yl group, which is a five-membered aromatic ring with one sulfur atom, and a methylsulfonyl group, which is a sulfur-containing group attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely be complex due to the presence of the azabicyclo[3.2.1]octane ring and the thiophen-3-yl group. Molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely be a key structural feature, contributing to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The azabicyclo[3.2.1]octane ring, the thiophen-3-yl group, and the methylsulfonyl group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Evaluation
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. Their study involved creating derivatives that showed promising results against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Atom-transfer Radical Cyclizations
Flynn, Zabrowski, and Nosal (1992) utilized methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to create annulation products containing carbonyl or exo-methylene functionality. This process involved reacting N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, highlighting the compound's utility in complex organic syntheses (Flynn, Zabrowski, & Nosal, 1992).
Molecular Structure Analysis
Yang et al. (2008) analyzed the molecular structure of a title compound similar in structure to the chemical , providing insights into its conformation and stability, crucial for further applications in medicinal chemistry and drug design (Yang, Zhu, Niu, Chen, & Lu, 2008).
Synthesis of Bicyclic Sultams
Rassadin et al. (2009) explored the synthesis of bicyclic sultams, which are valuable in pharmaceutical development, through the treatment of certain sulfanilides with potassium carbonate. This research underscores the versatility of sulfonamide-based compounds in creating biologically active molecules (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-21(18,19)16-12-2-3-13(16)8-11(7-12)15-14(17)6-10-4-5-20-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBMNEHAVVMRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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